

# Navigating the NITTP Reimbursement Process: A Guide for Researchers and Scientists

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## Compound of Interest

Compound Name: *Nittp*

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This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals seeking reimbursement for completed training courses through the New Industrialisation and Technology Training Programme (**NITTP**).

## Overview of the NITTP Reimbursement Process

The **NITTP** offers funding to subsidize the cost of training in advanced technologies.<sup>[1][2]</sup> Companies can apply for training grants for their employees, and upon successful completion of the course, they can claim reimbursement for a portion of the training costs. The program is open for applications throughout the year.<sup>[3]</sup>

## Eligibility Criteria

To be eligible for the **NITTP** training grant, both the company and the employee must meet specific requirements.

### Company Eligibility:

- Must be registered in Hong Kong under the Business Registration Ordinance (Cap. 310).<sup>[1][4]</sup>
- Must be a non-government and non-subvented organization.<sup>[1][4]</sup>

### Trainee Eligibility:

- Must be a Hong Kong permanent resident.[\[1\]](#)[\[4\]](#)
- Must be under full-time employment with the applicant company.[\[4\]](#)
- Must possess the necessary background and experience relevant to the advanced technology of the training course.[\[1\]](#)[\[4\]](#)

## Quantitative Data Summary

The following table summarizes the key quantitative aspects of the **NITTP** funding:

Feature	Details
Funding Model	The government subsidizes on a 1:1 matching basis with the enterprise.
Funding Ceiling	HK\$250,000 per company per financial year (effective from August 1, 2025). <a href="#">[1]</a>
Company Contribution	Companies must contribute no less than one-third of the actual training cost.
Partial Advance Payment	An option for a 50% partial advance payment of the approved training grant is available. <a href="#">[2]</a>
Reimbursement Amount	Up to two-thirds of the approved training cost or the actual cost, whichever is lower.
Course Limit	Each trainee is entitled to one course per financial year. <a href="#">[1]</a>

## Application and Reimbursement Protocol

The process for obtaining reimbursement involves several key stages, from the initial training grant application to the final claim submission after course completion.

### 4.1. Pre-Training: Application for Training Grant

Companies must apply for a training grant before the commencement of the training course.

- **Submission Timeline:** Applications for training grants for registered public courses should be submitted at least five weeks before the course starts.[3][4] For tailor-made courses, the application for course approval and training grant should be submitted at least four months prior to commencement.[3]
- **Application Method:** Applications are submitted via the **NITTP** online system.[3][4]
- **Required Documents for Application:**
  - Copy of the Hong Kong Permanent Identity Card (HKID) for each nominated employee.[4]
  - Copy of three months of Mandatory Provident Fund (MPF) records for each nominated employee.[4]
  - Documentary proof of academic qualifications and at least one year of relevant work experience for each nominated employee.[4]

#### 4.2. Post-Training: Reimbursement Claim

After the trainee has completed the course, the company must submit a reimbursement claim.

- **Submission Timeline:** The reimbursement claim and all supporting documents must be submitted to the **NITTP** Secretariat within two months of the training course's completion.[3][4][5]
- **Definition of Completion:** "Completion of training course" is defined as attending no less than 70% of the training hours.[5]
- **Required Documents for Reimbursement:**
  - For all courses:
    - Training Grant Claim Form (Form 3A for local courses, Form 3B for non-local courses). [4][5]
    - Confirmation of Training Completion and Payment (Form 4), to be provided by the course provider.[4][5][6]

- Trainee's Survey.[4][5]
- For non-local courses, additionally required:
  - Training Report for each trainee (Form 5).[5]
  - Confirmation of Receipt of Subsistence Allowance (Form 6), if applicable.[5]
  - Original of the return passage boarding pass(es)/ticket(s) and certified true copy of receipt(s), if applicable.[5]

## Experimental Protocols (Hypothetical Example)

Should a training course involve specific experimental techniques, detailed protocols would be necessary for internal documentation and knowledge transfer. Below is a hypothetical example of how such a protocol might be structured.

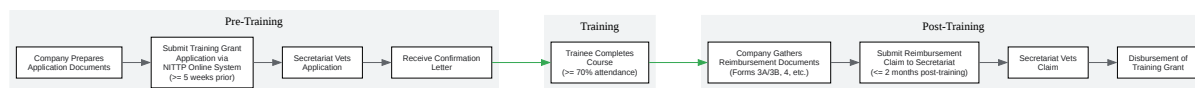
Protocol: Western Blotting for Protein Kinase B (Akt) Activation

- Cell Lysis:
  - Treat cells with the experimental compound for the desired time.
  - Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
  - Add 100  $\mu$ L of RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Scrape cells and transfer the lysate to a microcentrifuge tube.
  - Incubate on ice for 30 minutes, with vortexing every 10 minutes.
  - Centrifuge at 14,000 rpm for 15 minutes at 4°C.
  - Collect the supernatant containing the protein lysate.
- Protein Quantification:
  - Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.

- Sample Preparation and SDS-PAGE:
  - Normalize protein concentrations for all samples with lysis buffer.
  - Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
  - Load 20 µg of protein per well onto a 10% SDS-polyacrylamide gel.
  - Run the gel at 120V until the dye front reaches the bottom.
- Protein Transfer:
  - Transfer proteins from the gel to a PVDF membrane at 100V for 1 hour at 4°C.
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C with gentle agitation.
  - Wash the membrane three times with TBST for 10 minutes each.
  - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST for 10 minutes each.
- Detection:
  - Apply Enhanced Chemiluminescence (ECL) substrate to the membrane.
  - Visualize the protein bands using a chemiluminescence imaging system.

## Visualizations

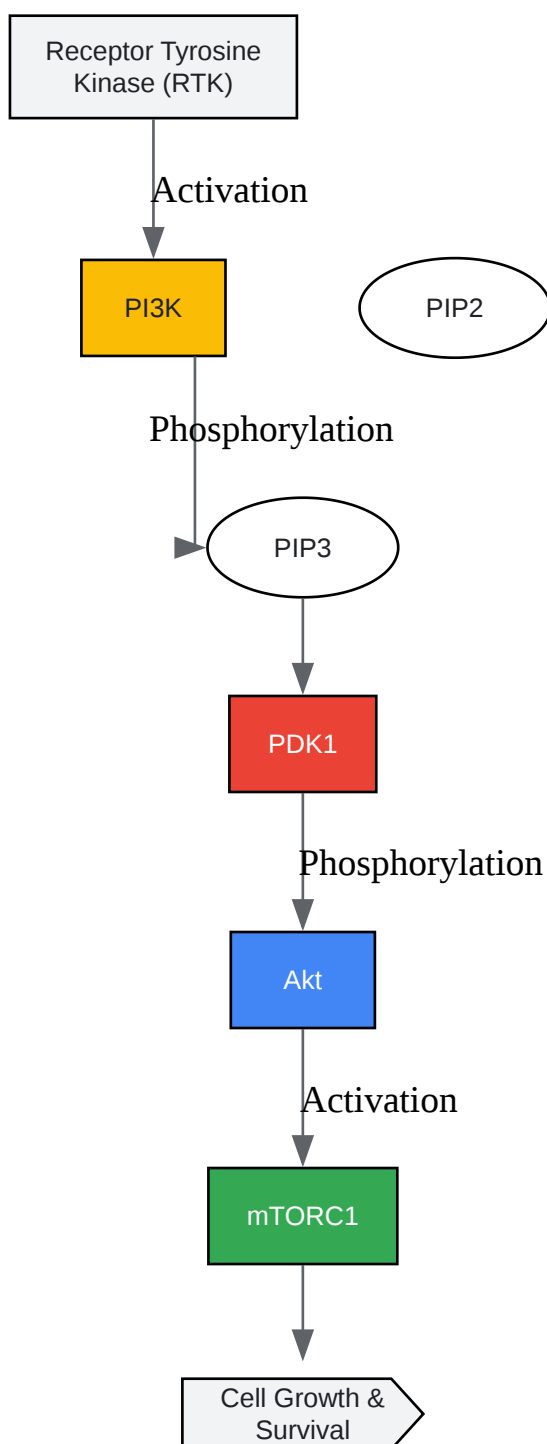
### Reimbursement Process Workflow



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Caption: Workflow for the **NITTP** Training Grant Application and Reimbursement Process.

Hypothetical Signaling Pathway: PI3K/Akt Pathway



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Caption: A simplified diagram of the PI3K/Akt signaling pathway.

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